N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide
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Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C28H31N3O5 and its molecular weight is 489.572. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Selectivity
A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a closely related compound, highlighted its high-affinity and selectivity as a dopamine D(4) receptor ligand. Structural modifications on the amide bond and alkyl chain length influenced dopamine D(4) receptor affinity, presenting a pathway for developing selective receptor ligands with potential therapeutic applications in neurological and psychiatric disorders (Perrone et al., 2000).
Antimicrobial Activities
The synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, including some benzamide compounds, demonstrated significant antimicrobial properties. These compounds showed good to moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Diagnostic Imaging Applications
Sigma receptor scintigraphy using N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide on patients with suspected primary breast cancer showcased the compound's ability to visualize primary breast tumors in vivo. This study indicates the potential of benzamide derivatives in developing diagnostic tools for cancer detection, emphasizing the role of sigma receptors in tumor imaging (Caveliers et al., 2002).
Neurological and Cognitive Dysfunction Studies
Research on NE-100, a novel sigma receptor ligand, demonstrated its effectiveness in mitigating phencyclidine-induced cognitive dysfunction in rats. This suggests that benzamide derivatives with sigma receptor affinity could be explored further for their potential in treating cognitive impairments associated with neurological disorders (Ogawa et al., 1994).
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5/c1-33-23-8-3-20(4-9-23)28(32)29-18-25(21-5-12-26-27(17-21)36-19-35-26)31-15-13-30(14-16-31)22-6-10-24(34-2)11-7-22/h3-12,17,25H,13-16,18-19H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDDNIGCAFQWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.